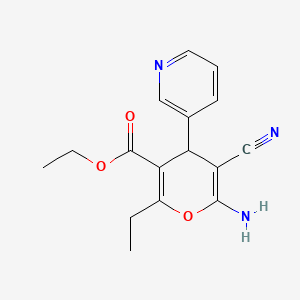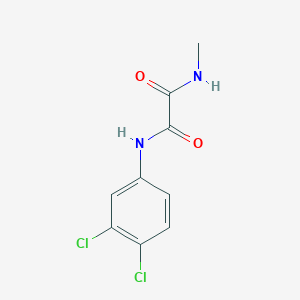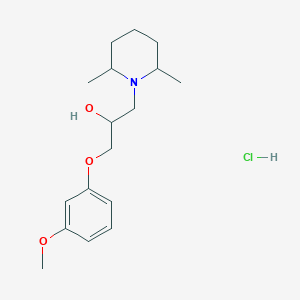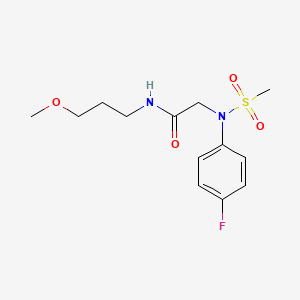
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as BPN or BPN-15606 and is known for its ability to modulate the activity of certain enzymes in the body. In
Mécanisme D'action
BPN-15606 works by modulating the activity of certain enzymes in the body. Specifically, it inhibits the activity of enzymes known as beta-secretase and cathepsin D, which are involved in the formation of amyloid plaques and cancer cell growth, respectively. By inhibiting these enzymes, BPN-15606 reduces the formation of amyloid plaques and inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPN-15606 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce the formation of amyloid plaques in the brain, reduce tumor growth, and improve cognitive function. It has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN-15606 for lab experiments is its ability to modulate the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that BPN-15606 is a relatively new compound, and further research is needed to fully understand its effects and potential applications.
Orientations Futures
There are several future directions for research on BPN-15606. One area of interest is in the development of more potent and selective inhibitors of beta-secretase and cathepsin D. This could lead to the development of more effective treatments for Alzheimer's disease and cancer. Another area of interest is in the study of the long-term effects of BPN-15606 on cognitive function and tumor growth. Finally, research is needed to fully understand the mechanism of action of BPN-15606 and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of BPN-15606 involves several steps and requires the use of specialized equipment and reagents. The first step involves the synthesis of 3-bromophenol, which is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form 2-(3-bromophenoxy)-5-nitrobenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylbutyric acid to form BPN-15606.
Applications De Recherche Scientifique
BPN-15606 has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the study of Alzheimer's disease. BPN-15606 has been shown to reduce the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. This reduction in enzyme activity has been shown to lead to a reduction in amyloid plaque formation and an improvement in cognitive function in animal models.
Another area of interest is in the study of cancer. BPN-15606 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition has been shown to lead to a reduction in tumor growth and an improvement in survival rates in animal models.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-9-12(19(21)22)6-7-15(14)23-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYIKVALDCSCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)

![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)


![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)


![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)